REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].F[C:8]1[CH:13]=[C:12](F)[CH:11]=[CH:10][C:9]=1[C:15]1[CH:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=1.N1C2C(=CC=CC=2)C=C1.C1(C)C=CC=CC=1>ClCCl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>[C:9]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:8]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.3455 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
2-(2,4-difluorophenyl)-4-chloropyridine
|
Quantity
|
1.1281 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
0.7029 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
44.9 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
CUSTOM
|
Details
|
preabsorbed onto silica
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.978 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 126% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].F[C:8]1[CH:13]=[C:12](F)[CH:11]=[CH:10][C:9]=1[C:15]1[CH:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=1.N1C2C(=CC=CC=2)C=C1.C1(C)C=CC=CC=1>ClCCl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>[C:9]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:8]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.3455 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
2-(2,4-difluorophenyl)-4-chloropyridine
|
Quantity
|
1.1281 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
0.7029 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
44.9 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
CUSTOM
|
Details
|
preabsorbed onto silica
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.978 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 126% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |